1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol
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Overview
Description
1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol is an organic compound with the molecular formula C42H74O5 and a molecular weight of 659.03 g/mol . It is a white solid that is soluble in organic solvents such as chloroform and dimethylformamide . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with palmitic anhydride to produce the esterified product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is used in the study of lipid metabolism and membrane biology.
Medicine: It is used in the development of drug delivery systems and as a model compound in pharmacological studies.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol can be compared with other similar compounds, such as:
1,2-Dipalmitoyl-rac-glycerol: This compound lacks the benzyl group, which affects its solubility and reactivity.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: This compound has an oleoyl group instead of a benzyl group, which affects its physical and chemical properties.
The presence of the benzyl group in this compound makes it unique and influences its behavior in various chemical and biological systems.
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-phenylmethoxypropyl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-41(43)46-38-40(37-45-36-39-32-28-27-29-33-39)47-42(44)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,40H,3-26,30-31,34-38H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTQBNLTYMNTFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401070 |
Source
|
Record name | 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69176-47-2 |
Source
|
Record name | 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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